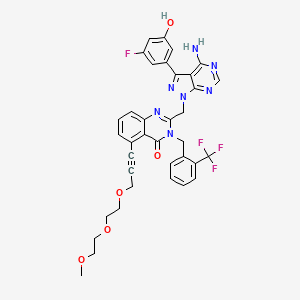

![molecular formula C12H14N2O2S B610676 N-[2-(Acetylthio)benzoyl]-beta-alaninamide CAS No. 850715-59-2](/img/structure/B610676.png)

N-[2-(Acetylthio)benzoyl]-beta-alaninamide

Übersicht

Beschreibung

“N-[2-(Acetylthio)benzoyl]-beta-alaninamide” is a chemical compound with the molecular formula C12H14N2O3S . Unfortunately, there is limited information available about this specific compound in the literature.

Physical And Chemical Properties Analysis

“N-[2-(Acetylthio)benzoyl]-beta-alaninamide” has a molecular weight of 266.32 . It has a melting point of 168 °C and a predicted boiling point of 554.5±35.0 °C . The predicted density is 1.29±0.1 g/cm3 . It is soluble in water at 60°C .Wissenschaftliche Forschungsanwendungen

1. Enzymatic Reactions and Kinetics

A study by Gawandi et al. (2004) discusses the use of beta-benzoyl-DL-alanine, synthesized from alpha-bromoacetophenone and diethyl acetamidomalonate, in enzymatic reactions. It emphasizes the importance of these compounds in understanding the kinetics of reactions involving kynureninase from Pseudomonas fluorescens. This research provides insight into the enzymatic processes and rate-determining steps in biochemical reactions involving similar compounds (Gawandi et al., 2004).

2. Antioxidant Activity of Derivatives

Wang et al. (2009) conducted a study on the antioxidant activities of various derivatives, including benzoylated compounds. This research highlighted the significant antioxidant capabilities of these compounds, compared to their non-derivatized counterparts. Such findings are valuable for developing antioxidant therapies and understanding the role of these compounds in oxidative stress management (Wang et al., 2009).

3. Radiolabeling and Tumor Targeting

Research by Jang et al. (2007) explores the synthesis of radiolabeled peptidomimetic integrin antagonists, which included derivatives of benzoyl-beta-alanine. These compounds were effectively used to target alpha(v)beta(3) receptor-positive tumors, demonstrating their potential in diagnostic imaging and targeted therapy for certain cancer types (Jang et al., 2007).

4. Antibacterial and Antifungal Activities

Mohareb et al. (2007) investigated the use of N-benzoyl cyanoacetylhydrazine in synthesizing heterocyclic compounds with potential biological activities. This research indicated that the synthesized derivatives possess significant antibacterial and antifungal properties, opening avenues for their use in developing new antimicrobial agents (Mohareb et al., 2007).

5. Pharmaceutical Applications

Uchida and Mogami (2008) discussed the use of N-Benzoyl-L-tyrosyl-1-13C-L-alanine sodium for evaluating pancreatic exocrine function in a non-invasive manner. This compound's application in medical diagnostics highlights its potential utility in clinical settings for assessing pancreatic health (Uchida & Mogami, 2008).

6. Synthesis and Evaluation of Nucleosides

Manta et al. (2008) focused on the synthesis of fluoro-ketopyranosyl nucleosides, including derivatives of N-benzoyl cytosine and N-benzoyl adenine. These compounds were evaluated for their antitumor and antiviral activities, showcasing their potential in developing novel therapeutic agents (Manta et al., 2008).

Eigenschaften

IUPAC Name |

S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACIIIRYSLSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Acetylthio)benzoyl]-beta-alaninamide | |

CAS RN |

850715-59-2 | |

| Record name | 850715-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes SAMT-247 a unique HIV inhibitor?

A: Unlike traditional antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase, SAMT-247 disrupts a later stage in the HIV life cycle known as viral maturation. [, ] Specifically, it targets the viral nucleocapsid protein 7 (NCp7), which is essential for encapsidating the viral RNA genome. [, ] SAMT-247 achieves this by inducing zinc ejection from NCp7 and preventing proper RNA encapsidation, ultimately rendering newly formed virions non-infectious. []

Q2: How does SAMT-247 interact with NCp7 at a molecular level?

A: Research suggests that SAMT-247 acts as an acetylating agent, modifying specific cysteine and lysine residues within the Gag and Gag-Pol polyproteins, precursors to mature viral proteins including NCp7. [] This acetylation disrupts the proper folding and assembly of these polyproteins, hindering the formation of functional viral particles. []

Q3: What pre-clinical evidence supports the efficacy of SAMT-247?

A: Studies in rhesus macaques demonstrate that intravaginal application of a SAMT-247 gel provides significant protection against simian immunodeficiency virus (SIV) infection. [] Notably, in one study, 10 out of 12 macaques treated with the SAMT-247 gel remained uninfected after 15 SIV challenges, highlighting the compound's potent prophylactic potential. []

Q4: What are the next steps in the development of SAMT-247?

A: Given its promising pre-clinical results, further research is needed to translate these findings to human trials. This includes investigating potential drug resistance mechanisms, optimizing drug delivery strategies for improved bioavailability, and assessing long-term safety and toxicity profiles. [] Further exploration of SAMT-247 in combination with other antiviral strategies, such as vaccines, is also warranted. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)